4-(2-Amino-2-propyl)cyclohexanol Hydrochloride
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Overview
Description
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 . This compound is known for its unique structure, which includes a cyclohexanol ring substituted with an amino group and a propyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclohexanol ring provides a hydrophobic environment, facilitating binding to target molecules . These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group.
4-Aminocyclohexanol: Similar structure but lacks the propyl group.
2-Propylcyclohexanol: Similar structure but lacks the amino group.
Uniqueness
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is unique due to the presence of both an amino group and a propyl group on the cyclohexanol ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
4-(2-aminopropan-2-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H |
InChI Key |
KUVXGHJOFVOISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)N.Cl |
Origin of Product |
United States |
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